4-Bromo-3-((4-methylpiperazin-1-yl)methyl)phenol
Description
4-Bromo-3-((4-methylpiperazin-1-yl)methyl)phenol (CAS 1782824-52-5) is a brominated phenolic compound featuring a 4-methylpiperazinylmethyl substituent at the meta position relative to the hydroxyl group. This structural motif combines a phenolic core with a piperazine-derived side chain, rendering it a candidate for medicinal chemistry applications, particularly in drug discovery targeting neurological or oncological pathways . The compound is commercially available for research purposes, emphasizing its relevance in synthetic and pharmacological studies .
Properties
Molecular Formula |
C12H17BrN2O |
|---|---|
Molecular Weight |
285.18 g/mol |
IUPAC Name |
4-bromo-3-[(4-methylpiperazin-1-yl)methyl]phenol |
InChI |
InChI=1S/C12H17BrN2O/c1-14-4-6-15(7-5-14)9-10-8-11(16)2-3-12(10)13/h2-3,8,16H,4-7,9H2,1H3 |
InChI Key |
NNHZHVCSRQUMKR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-((4-methylpiperazin-1-yl)methyl)phenol typically involves a multi-step process. One common method includes the reaction of 4-bromophenol with 4-methylpiperazine in the presence of a suitable base and solvent. The reaction conditions often involve heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality 4-Bromo-3-((4-methylpiperazin-1-yl)methyl)phenol .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-((4-methylpiperazin-1-yl)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Phenols and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3-((4-methylpiperazin-1-yl)methyl)phenol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-3-((4-methylpiperazin-1-yl)methyl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazinylmethyl-Substituted Aromatic Compounds
Compounds bearing the 4-methylpiperazinylmethyl group on aromatic systems exhibit diverse pharmacological profiles. Key examples include:
- 3'-Bromo-2-(4-methylpiperazinomethyl)benzophenone (CAS 898763-21-8): This benzophenone derivative shares the bromo and piperazinylmethyl substituents but replaces the phenolic hydroxyl with a ketone group.
- 4-Fluoro-3-(6-((4-methylpiperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)phenol: A structurally complex analogue incorporating a thienopyrimidine scaffold.
Table 1: Structural and Functional Comparison
Bromophenol Derivatives with Alternative Substituents
- 4-Bromo-3-(trifluoromethyl)phenol (CAS 320-49-0): This compound replaces the piperazinylmethyl group with a trifluoromethyl substituent. The strong electron-withdrawing effect of -CF₃ increases acidity (pKa ~7–8) compared to the target compound, where the piperazinylmethyl group may act as an electron donor. Such differences influence solubility and reactivity in coupling reactions .
- 4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one: A brominated pyrazolone with dual bromo substituents. The pyrazolone core confers distinct tautomeric behavior and metal-chelating properties, unlike the phenolic target .
Heterocyclic Cores with Bromo and Piperazinyl Groups
- 3-(4-((4-Methylpiperazin-1-yl)methyl)benzylidene)indolin-2-one: An indolinone derivative synthesized via aldol condensation. The extended conjugation from the benzylidene group may enhance fluorescence properties, suggesting applications in imaging probes .
- 4-Bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one : This pyrazolone derivative highlights how bromine placement (position 4 vs. 5) affects steric and electronic interactions in heterocyclic systems .
Biological Activity
4-Bromo-3-((4-methylpiperazin-1-yl)methyl)phenol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a bromophenol structure and a piperazine moiety, has been explored for its interactions with various biological targets, leading to diverse therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-Bromo-3-((4-methylpiperazin-1-yl)methyl)phenol is C₁₂H₁₇BrN₂O, with a molecular weight of 285.18 g/mol. The compound features a bromine atom at the para position of the phenolic ring and a 4-methylpiperazine group connected via a methylene bridge at the meta position. This specific arrangement contributes to its distinct chemical properties and biological activity.
The biological activity of 4-Bromo-3-((4-methylpiperazin-1-yl)methyl)phenol is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes involved in critical cellular pathways. Although detailed mechanisms are still being elucidated, initial studies suggest that this compound may modulate neurotransmitter systems and influence signaling pathways relevant to neuropharmacology and inflammation.
Antimicrobial Activity
Research indicates that 4-Bromo-3-((4-methylpiperazin-1-yl)methyl)phenol exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, with significant minimum inhibitory concentration (MIC) values suggesting strong antibacterial activity.
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 1.0 | 2.0 |
| Pseudomonas aeruginosa | 2.0 | 4.0 |
These findings indicate that the compound not only inhibits growth but also has bactericidal effects, as evidenced by MBC values.
Neuropharmacological Effects
The compound has also shown promise in neuropharmacology as a potential D3 dopamine receptor agonist. Studies indicate that it may enhance β-arrestin recruitment and G protein activation, leading to downstream effects such as pERK phosphorylation, which are crucial for neuroprotection and treatment of neurodegenerative disorders.
Case Studies
A notable study evaluated the effects of 4-Bromo-3-((4-methylpiperazin-1-yl)methyl)phenol on neurodegenerative models. The results demonstrated that the compound could protect dopaminergic neurons from degeneration, suggesting its potential application in treating diseases like Parkinson's.
Comparative Analysis
To better understand the unique properties of 4-Bromo-3-((4-methylpiperazin-1-yl)methyl)phenol, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Bromo-3-(piperazin-1-ylmethyl)phenol | Similar structure but lacks methyl group on piperazine | Potential differences in receptor binding affinity |
| 3-((4-Methylpiperazin-1-yl)methyl)-5-bromoindole | Contains an indole ring instead of a phenolic ring | Different biological activity due to indole's unique properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
